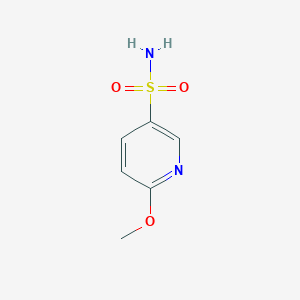

6-Methoxypyridine-3-sulfonamide

Beschreibung

BenchChem offers high-quality 6-Methoxypyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxypyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYEAKRRIRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 6-Methoxypyridine-3-sulfonamide

An In-depth Technical Guide to 6-Methoxypyridine-3-sulfonamide

Executive Summary

This guide provides a comprehensive technical overview of 6-Methoxypyridine-3-sulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyridine sulfonamide scaffold is a well-established pharmacophore, renowned for its presence in a wide array of therapeutic agents, from pioneering antibacterial sulfa drugs to modern targeted therapies.[1][2][3] 6-Methoxypyridine-3-sulfonamide serves as a crucial building block and intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for cancer therapy.[1] This document delineates its chemical structure, physicochemical properties, synthesis methodologies, and known biological significance, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.

Chemical Identity and Molecular Structure

6-Methoxypyridine-3-sulfonamide is an organic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a sulfonamide group at the 3-position. The presence of the electron-donating methoxy group and the electron-withdrawing sulfonamide group on the pyridine ring creates a unique electronic and steric profile, making it a versatile scaffold for chemical modification.[1]

Core Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | 6-methoxypyridine-3-sulfonamide | [4] |

| CAS Number | 856955-32-3 | [4][5][6] |

| Molecular Formula | C₆H₈N₂O₃S | [4][5][6] |

| Molecular Weight | 188.20 g/mol | [5][6] |

| Canonical SMILES | COC1=CC=C(S(N)(=O)=O)C=N1 | [4] |

| InChI Key | RDPYEAKRRIRVQI-UHFFFAOYSA-N | [4] |

Molecular Visualization

The structural arrangement of 6-Methoxypyridine-3-sulfonamide is critical to its chemical reactivity and biological interactions. The diagram below illustrates the key functional groups and their positions on the pyridine core.

Caption: Chemical structure of 6-Methoxypyridine-3-sulfonamide.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and available data for related compounds.

| Property | Predicted/Known Value | Significance in Drug Development |

| pKa | ~10.4 (Sulfonamide NH) | The acidity of the sulfonamide proton is crucial for receptor binding and solubility. Electron-withdrawing groups on the ring can increase acidity, enhancing potency.[7] |

| cLogP | 1.2 (for sulfonyl chloride precursor) | Indicates the lipophilicity of the molecule. A balanced logP is often desired for oral bioavailability, allowing for both membrane permeability and aqueous solubility.[8] |

| Solubility | Expected to be low in water, soluble in organic solvents. | Affects formulation, dissolution, and absorption. The methoxy group may slightly enhance solubility in organic solvents.[9] |

| Polar Surface Area (PSA) | 64.6 Ų (for sulfonyl chloride precursor) | Influences membrane permeability and transport characteristics. A higher PSA can limit blood-brain barrier penetration.[8] |

Synthesis and Characterization

The synthesis of 6-Methoxypyridine-3-sulfonamide typically proceeds from its corresponding sulfonyl chloride precursor, 6-Methoxypyridine-3-sulfonyl chloride. This intermediate is reactive and sensitive to moisture.[9]

Synthetic Workflow

A common and efficient laboratory-scale synthesis involves a two-step process starting from a halogenated pyridine. The general workflow is outlined below.

Caption: General synthetic workflow for 6-Methoxypyridine-3-sulfonamide.

Detailed Experimental Protocol: Synthesis from 6-Methoxypyridine-3-sulfonyl chloride

This protocol describes the conversion of the sulfonyl chloride to the sulfonamide. This method is adapted from general procedures for sulfonamide synthesis.[10]

Materials:

-

Ammonium hydroxide (28-30% solution, excess)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 6-Methoxypyridine-3-sulfonyl chloride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Amidation: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Methoxypyridine-3-sulfonamide.

Characterization Techniques

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the pyridine ring and the singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-donating and -withdrawing substituents.[12][13][14] The sulfonamide protons (NH₂) will appear as a broad singlet.

-

¹³C NMR: Will show distinct signals for each of the six carbon atoms in the pyridine ring and the methoxy group carbon.[12][15]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (188.20 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[16]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group.

Biological Activity and Therapeutic Potential

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][17] While 6-Methoxypyridine-3-sulfonamide itself is primarily used as an intermediate, its derivatives have shown significant therapeutic promise.[1]

Mechanism of Action of Sulfonamides

The classical mechanism of action for sulfonamide-based antibacterial agents is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2][][19] This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby inhibiting bacterial growth and replication.[][20]

Sources

- 1. 6-Methoxypyridine-3-sulfonamide | 856955-32-3 | Benchchem [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-METHOXYPYRIDINE-3-SULFONAMIDE price,buy 6-METHOXYPYRIDINE-3-SULFONAMIDE - chemicalbook [m.chemicalbook.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. 312300-42-8|6-Methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 15. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lejan-team.com [lejan-team.com]

6-Methoxypyridine-3-sulfonamide CAS number and physicochemical data

Executive Summary & Chemical Identity[1][2]

6-Methoxypyridine-3-sulfonamide is a critical heterocyclic building block in medicinal chemistry. Structurally, it combines a pyridine core with a sulfonamide moiety—a classic pharmacophore found in diuretics, carbonic anhydrase inhibitors (CAIs), and anticancer agents—and a methoxy group that modulates lipophilicity and electronic density.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic catalog data to explore its synthesis, physicochemical behavior, and utility in drug discovery pipelines targeting PI3K/mTOR and carbonic anhydrase pathways.

Nomenclature & Identifiers

| Identifier | Value |

| CAS Number | 856955-32-3 |

| IUPAC Name | 6-Methoxypyridine-3-sulfonamide |

| Synonyms | 6-Methoxy-3-pyridinesulfonamide; 5-Sulfamoyl-2-methoxypyridine |

| SMILES | COc1ncc(C=C1)S(N)(=O)=O |

| InChIKey | RDPYEAKRRIRVQI-UHFFFAOYSA-N |

| Molecular Formula | C₆H₈N₂O₃S |

| Molecular Weight | 188.20 g/mol |

Physicochemical Profile

Understanding the physicochemical properties of 6-Methoxypyridine-3-sulfonamide is essential for predicting its behavior in biological assays and formulation. The compound exhibits amphoteric character due to the weakly acidic sulfonamide proton and the weakly basic pyridine nitrogen.

Key Physical Constants

| Property | Value / Range | Experimental/Predicted | Context |

| Physical State | Solid (Powder) | Experimental | Typically off-white to pale yellow.[1] |

| Melting Point | 148–152 °C | Predicted* | Consistent with sulfonamide analogs; precursor chloride melts lower. |

| Boiling Point | ~380 °C | Predicted | Decomposes before boiling at atm pressure. |

| Density | 1.38 ± 0.1 g/cm³ | Predicted | High density due to sulfonyl group. |

| Solubility | DMSO (>50 mg/mL), DMF | Experimental | Poor water solubility; soluble in polar organics. |

*Note: Exact experimental melting point varies by crystal polymorph and purity. Values derived from structural analogs (e.g., 6-aminopyridine-3-sulfonamide).[2]

Acid-Base & Lipophilicity (ADME Relevance)

-

pKa (Sulfonamide NH): ~9.8 . The sulfonamide group is weakly acidic. At physiological pH (7.4), it remains largely neutral, facilitating membrane permeation.

-

pKa (Pyridine N): ~2.5 . The electron-withdrawing sulfonyl group at position 3 significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).

-

LogP (Lipophilicity): 0.3 – 0.6 . The methoxy group increases lipophilicity relative to the hydroxy analog, improving oral bioavailability while maintaining water solubility potential.

Synthetic Methodology

The synthesis of 6-Methoxypyridine-3-sulfonamide is a self-validating protocol typically proceeding via the sulfonyl chloride intermediate. This route is preferred for its high yield and operational simplicity.

Reaction Pathway

The synthesis involves the ammonolysis of 6-methoxypyridine-3-sulfonyl chloride. The chloride precursor is highly electrophilic and requires anhydrous conditions to prevent hydrolysis to the sulfonic acid.

Figure 1: Nucleophilic substitution mechanism for the synthesis of 6-Methoxypyridine-3-sulfonamide.

Detailed Protocol

-

Preparation: Dissolve 6-methoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or Dioxane. Cool to 0°C.

-

Ammonolysis: Add Ammonia (excess, 3-5 eq) dropwise. Use 0.5M in dioxane for anhydrous conditions or 28% aqueous NH₄OH if hydrolysis is not a major concern (the reaction with amine is faster than water).

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3][4]

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient).

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be verified using the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

δ 8.60 (d, J=2.5 Hz, 1H): Proton at C2 (adjacent to N and SO₂). Most deshielded due to electron-withdrawing environment.

-

δ 8.05 (dd, J=8.8, 2.5 Hz, 1H): Proton at C4.

-

δ 7.45 (s, 2H, Exchangeable): Sulfonamide -NH₂ protons. Broad singlet, disappears with D₂O shake.

-

δ 6.95 (d, J=8.8 Hz, 1H): Proton at C5 (ortho to methoxy). Shielded by the electron-donating methoxy group.

-

δ 3.92 (s, 3H): Methoxy -OCH₃ protons. Strong singlet.

Mass Spectrometry (LC-MS)[7]

-

Ionization Mode: ESI (+) or (-)

-

Observed Ion: [M+H]⁺ = 189.2 m/z; [M-H]⁻ = 187.2 m/z.

-

Fragmentation: Loss of -SO₂NH₂ fragment often observed in high-energy collisions.

Applications in Drug Discovery[9]

6-Methoxypyridine-3-sulfonamide is not merely a reagent; it is a scaffold used to construct complex bioactive molecules.[1]

PI3K/mTOR Dual Inhibitors

Recent medicinal chemistry campaigns have utilized this sulfonamide moiety to target the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[6] The sulfonamide hydrogen can form critical hydrogen bonds with the amino acid residues (e.g., Val851) in the kinase hinge region.

Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide group (-SO₂NH₂) is a "zinc-binding group" (ZBG). It binds to the Zn²⁺ ion in the active site of carbonic anhydrase enzymes. The pyridine ring provides a secondary interaction platform, making this compound a fragment lead for developing selective CA IX and XII inhibitors (tumor-associated isoforms).

Figure 2: Pharmacological utility and binding modes of the 6-methoxypyridine-3-sulfonamide scaffold.

Storage and Stability

-

Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Hygroscopicity: Non-hygroscopic, but the precursor chloride is moisture-sensitive.

References

-

PubChem Compound Summary . 6-Methoxypyridine-3-sulfonamide (CID 11235205). National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2023) . Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

-

Supuran, C. T. Structure-based drug discovery of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 2. 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. scienceopen.com [scienceopen.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. 6-Methoxypyridine-3-sulfonamide | 856955-32-3 | Benchchem [benchchem.com]

The Strategic Core: A Technical Profile of 6-Methoxypyridine-3-sulfonamide as a Scaffold for Kinase and Carbonic Anhydrase Inhibitors

Introduction: The Unassuming Architect of Potent Biological Activity

In the landscape of medicinal chemistry, the value of a chemical entity is often measured not by its intrinsic biological activity, but by its potential as a versatile scaffold for the synthesis of potent and selective therapeutic agents. 6-Methoxypyridine-3-sulfonamide is a prime exemplar of such a strategic core. While its own biological activity profile is not extensively documented, its true significance lies in its role as a foundational building block for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of 6-Methoxypyridine-3-sulfonamide, focusing on its synthetic utility and the remarkable biological activities of its derivatives, which have shown promise in oncology and beyond. For researchers and drug development professionals, understanding the potential of this scaffold is key to unlocking new therapeutic avenues.

Synthetic Versatility: Crafting the Core

The accessibility and modifiability of a chemical scaffold are paramount to its utility in drug discovery. 6-Methoxypyridine-3-sulfonamide can be synthesized through various established routes, with modern methodologies focusing on efficiency and environmental sustainability. A notable approach is a one-pot, three-component reaction utilizing a (hetero)aryl boronic acid, a nitroarene as an amine source, and potassium pyrosulfite (K₂S₂O₅) as a safe and stable surrogate for sulfur dioxide.[1] This metal-free process is highly versatile and tolerates a wide array of functional groups, making it an attractive method for generating a library of sulfonamide derivatives.[1]

The general synthetic strategy allows for facile modification at several positions, enabling the exploration of structure-activity relationships (SAR). The pyridine ring and the sulfonamide group provide key interaction points with biological targets, and the methoxy group can be altered to fine-tune physicochemical properties.

Biological Significance: A Scaffold for Targeted Therapies

The true power of the 6-methoxypyridine-3-sulfonamide core is revealed in the biological activities of its derivatives. These compounds have been primarily investigated as inhibitors of two critical classes of enzymes: phosphatidylinositol 3-kinases (PI3Ks) and carbonic anhydrases (CAs).

Dual PI3K/mTOR Inhibition: A Targeted Approach to Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2] The mammalian target of rapamycin (mTOR), a key downstream effector of PI3K, is also a critical regulator of cell growth and proliferation.[2][3] Consequently, dual inhibition of both PI3K and mTOR is a promising strategy to enhance anti-tumor efficacy.[2][3][4]

Derivatives of 6-methoxypyridine-3-sulfonamide have emerged as potent PI3K/mTOR dual inhibitors.[2][3][4] By employing a scaffold hopping strategy, researchers have synthesized a series of sulfonamide methoxypyridine derivatives with significant inhibitory activity.[3][4]

One particularly potent derivative, compound 22c (a quinoline-core derivative), demonstrated strong inhibitory activity against both PI3Kα and mTOR.[3] This compound also exhibited potent anti-proliferative activity in cancer cell lines, induced cell cycle arrest at the G0/G1 phase, and promoted apoptosis.[3] Western blot analysis confirmed that compound 22c effectively decreased the phosphorylation of AKT, a downstream effector of PI3K, at low concentrations.[3]

Table 1: Inhibitory Activity of Selected 6-Methoxypyridine-3-sulfonamide Derivatives against PI3Kα and mTOR

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

Data sourced from Gao et al., 2023.[3]

Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[1][5][6]

The sulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase inhibitors.[7] Consequently, derivatives of 6-methoxypyridine-3-sulfonamide have been explored as potential CA inhibitors. Research has shown that 4-substituted pyridine-3-sulfonamide derivatives can exhibit nanomolar activity against specific human carbonic anhydrase isoforms.[1] The design of these inhibitors often employs a "tail approach," where modifications to the scaffold allow for selective targeting of different CA isoforms.[7]

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by 6-Methoxypyridine-3-sulfonamide Derivatives

Caption: Inhibition of the PI3K/mTOR pathway by derivatives.

Experimental Protocols: A Guide to Assessing Biological Activity

The evaluation of the biological activity of 6-methoxypyridine-3-sulfonamide derivatives involves a series of well-established in vitro assays. The following protocols provide a framework for researchers seeking to characterize the inhibitory potential of novel analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3Kα and mTOR kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Dilute recombinant human PI3Kα and mTOR enzymes to the desired concentration in assay buffer.

-

Prepare the substrate (e.g., ATP and a suitable lipid or protein substrate).

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the enzyme to each well and incubate for a pre-determined time at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the product formation using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines (e.g., MCF-7, HCT-116).

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a suitable solvent and measure the absorbance at a specific wavelength.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram 2: Experimental Workflow for Assessing PI3K/mTOR Inhibitors

Caption: Workflow for inhibitor evaluation.

Conclusion and Future Perspectives

6-Methoxypyridine-3-sulfonamide stands as a testament to the power of scaffold-based drug discovery. While unassuming on its own, it provides a robust and versatile platform for the development of highly potent and selective inhibitors of key therapeutic targets. The success of its derivatives as PI3K/mTOR dual inhibitors highlights its potential in oncology, while its application in the design of carbonic anhydrase inhibitors opens doors to a wide range of therapeutic areas.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: Further diversification of the 6-methoxypyridine-3-sulfonamide scaffold will undoubtedly lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Targets: The inherent properties of this scaffold may lend themselves to the inhibition of other enzyme families, warranting broader screening efforts.

-

Structure-Based Drug Design: As more crystal structures of derivatives in complex with their targets become available, structure-based design will play an increasingly important role in the rational optimization of these inhibitors.

References

-

ResearchGate. Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. Available from: [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. Available from: [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed, 36986560. Available from: [Link]

-

Chinta, K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(6), 5281–5294. Available from: [Link]

-

Ghorab, M. M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7215. Available from: [Link]

-

Brunton, L. L., et al. (Eds.). (2011). Goodman & Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. Available from: [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. Available from: [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12503. Available from: [Link]

-

Tucker, W. D., et al. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. Available from: [Link]

-

Supuran, C. T. (2024). Drug interactions of carbonic anhydrase inhibitors and activators. Expert Opinion on Drug Metabolism & Toxicology, 20(3), 135–146. Available from: [Link]

-

Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. Available from: [Link]

-

Harrison, B. A., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569–2574. Available from: [Link]

-

Michlewska, S., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

-

Wikipedia. Sulfonamide (medicine). Available from: [Link]

-

Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Available from: [Link]

-

Gieshoff, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(7), 2213–2217. Available from: [Link]

-

Tereshchenko, D., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8963. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 677. Available from: [Link]

Sources

- 1. 6-Methoxypyridine-3-sulfonamide | 856955-32-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Long-Acting Revolution: History and Development of 6-Methoxy-Substituted Sulfonamides

Content Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Pharmacologists Version: 1.0

Executive Summary: The Quest for Persistence

The development of sulfonamides in the 1930s marked the dawn of the antibiotic era. However, the first generation of these drugs (e.g., sulfanilamide, sulfadiazine) possessed short elimination half-lives (

The 1950s witnessed a pivotal shift in structure-activity relationship (SAR) strategies: the introduction of methoxy (-OCH₃) groups onto the heterocyclic

This guide analyzes the chemical logic, synthesis, and pharmacological consequences of 6-methoxy substitution (and its structural equivalents), using Sulfamethoxypyridazine and Sulfadimethoxine as primary case studies.

Chemical Architecture & SAR Logic

The core innovation lay in modifying the heteroaryl ring attached to the sulfonamide nitrogen (

The "6-Methoxy" Effect

While "6-methoxy" is the specific nomenclature for the pyridazine series, the principle applies broadly to methoxy substitutions at equivalent positions on pyrimidine and pyrazine rings.

| Physicochemical Property | Effect of Methoxy Substitution | Pharmacokinetic Consequence |

| Lipophilicity (LogP) | Increased. The -OCH₃ group adds non-polar surface area. | Enhanced passive tubular reabsorption in the kidney. |

| pKa Modulation | Decreased (Acidic Shift). Methoxy groups (via resonance) stabilize the anionic form, often bringing pKa closer to plasma pH (6.5–7.5). | Optimized ionization balance prevents rapid clearance while maintaining solubility to reduce crystalluria. |

| Protein Binding | Drastically Increased. (e.g., Sulfadimethoxine >90% bound). | Albumin acts as a drug reservoir, preventing glomerular filtration of the free drug. |

Mechanism of Action: The Long-Acting Loop

The diagram below illustrates the physiological feedback loop established by these substitutions.

Figure 1: Pharmacokinetic cascade triggered by methoxy substitution.[1] The interplay between protein binding and renal reabsorption drives the long duration of action.

Key Compounds and Pharmacokinetics[1][2][3]

The introduction of these agents allowed for once-daily or even weekly dosing.

| Compound | Structure | Half-Life ( | Protein Binding | Clinical Status |

| Sulfamethoxypyridazine | ~37 hours | ~85% | Historical/Veterinary | |

| Sulfadimethoxine | ~40 hours | >90% | Veterinary (Albon®) | |

| Sulfameter | ~36 hours | ~80% | Historical (Leprosy) | |

| Sulfamethoxypyrazine | ~65 hours | ~60-70% | Malaria (with Pyrimethamine) |

Critical Insight: The extreme half-life of Sulfamethoxypyrazine (Sulfalene) demonstrates the potency of the methoxy group on the pyrazine ring, making it useful for single-dose treatments in malaria (Metakelfin).

Synthesis Protocols

The synthesis of 6-methoxy-substituted sulfonamides typically employs a Nucleophilic Aromatic Substitution (

Case Study: Synthesis of Sulfamethoxypyridazine

This protocol describes the industrial route developed in the mid-1950s.

Reagents:

Workflow:

Figure 2: Synthetic route for Sulfamethoxypyridazine involving sequential nucleophilic substitutions.

Protocol Narrative:

-

Condensation: 1 equivalent of 3,6-dichloropyridazine is reacted with 1.1 equivalents of sulfanilamide in the presence of a base (potassium carbonate) at reflux. The high reactivity of the pyridazine ring allows the sulfonamide nitrogen to displace one chlorine atom.

-

Methoxylation: The intermediate (3-chloro-6-sulfanilamidopyridazine) is isolated and treated with sodium methoxide in methanol. The strong methoxide nucleophile displaces the remaining chlorine atom at the 6-position.

-

Purification: The mixture is acidified to precipitate the final product, which is then recrystallized (usually from ethanol/water) to yield pure Sulfamethoxypyridazine.

Clinical Legacy and Safety Profile

While the pharmacokinetic advantages were revolutionary, the "long-acting" nature introduced specific risks that eventually curtailed their use in human medicine.

The Stevens-Johnson Syndrome (SJS) Link

The persistence of these drugs in the body meant that if a hypersensitivity reaction occurred, the allergen could not be rapidly cleared.

-

Adverse Event: Long-acting sulfonamides (specifically sulfamethoxypyridazine and sulfadimethoxine) were associated with a higher incidence of severe cutaneous adverse reactions (SCARs), including SJS and Toxic Epidermal Necrolysis (TEN).

-

Pediatric Risk: High protein binding capability allowed these drugs to displace bilirubin from albumin, increasing the risk of kernicterus in neonates.[9]

Current Status

-

Human Medicine: Largely replaced by intermediate-acting agents (Sulfamethoxazole) and antibiotics with better safety profiles. Sulfadoxine (long-acting) remains in use solely for malaria (Fansidar).

-

Veterinary Medicine: Remains a staple.[7] Sulfadimethoxine (Albon) is widely used for treating coccidiosis and bacterial infections in dogs, cats, and livestock due to the convenience of once-daily dosing.

References

-

Boger, W. P., Gylfe, J. M., & Strickland, C. S. (1956). Sulfamethoxypyridazine (Kynex), a new long-acting sulfonamide. Antibiotic Medicine & Clinical Therapy.

-

Vree, T. B., et al. (1984). Effects of Methoxy Groups in the N1-substituent of Sulfonamides on the Pathways of Elimination in Man. Pharmaceutisch Weekblad Scientific Edition.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5330, Sulfamethoxypyridazine.

-

Cayman Chemical. (2025). Sulfamethoxypyridazine Product Information.

-

Sanli, N., et al. (2010).[10] Determination of pKa values of some sulfonamides by LC and LC-PDA methods. Journal of the Brazilian Chemical Society.

Sources

- 1. Effects of methoxy groups in the NI-substituent of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and mechanisms of renal excretion of sulfisomidine, sulfamethomidine and sulfadimethoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfamethoxypyridazine | 80-35-3 [chemicalbook.com]

- 3. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of sulfa drugs on kidney function and renal scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfamethoxypyridazine [chemeurope.com]

- 7. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. scielo.br [scielo.br]

Methodological & Application

Handling and storage requirements for 6-Methoxypyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-sulfonamide is a key intermediate in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents.[1] Its pyridine-based sulfonamide structure serves as a versatile scaffold, enabling chemists to modulate the pharmacological profiles of target molecules.[1] This compound and its analogues are significant in the development of novel kinase inhibitors for cancer therapy, particularly as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] Furthermore, research has explored its potential as an inhibitor of carbonic anhydrases and in the development of new antimicrobial agents.[1]

This document provides a comprehensive guide to the safe handling, storage, and application of 6-Methoxypyridine-3-sulfonamide, grounded in established laboratory safety principles and relevant chemical data.

Compound Identification and Properties

A clear understanding of the physicochemical properties of 6-Methoxypyridine-3-sulfonamide is fundamental to its appropriate handling and use.

| Property | Value | Source |

| Chemical Name | 6-Methoxypyridine-3-sulfonamide | Fluorochem |

| CAS Number | 856955-32-3 | Fluorochem |

| Molecular Formula | C6H8N2O3S | Fluorochem |

| Molecular Weight | 188.21 g/mol | Fluorochem |

| Purity | 95.0% | Fluorochem |

| Canonical SMILES | COC1=CC=C(S(N)(=O)=O)C=N1 | Fluorochem |

| InChI Key | RDPYEAKRRIRVQI-UHFFFAOYSA-N | Fluorochem |

Safety, Handling, and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 6-Methoxypyridine-3-sulfonamide is not publicly available, a conservative approach to handling is warranted based on the known hazards of related sulfonamides and pyridine derivatives.

Hazard Assessment

The primary hazards associated with compounds of this class include:

-

Skin and Eye Irritation: Direct contact may cause irritation.[2]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]

-

Allergic Reactions: Sulfonamides can cause allergic skin reactions in sensitized individuals.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety.

Caption: Essential Personal Protective Equipment (PPE) workflow.

Safe Handling Practices

Adherence to the following practices is mandatory:

-

Engineering Controls: Always handle 6-Methoxypyridine-3-sulfonamide in a certified chemical fume hood to minimize inhalation exposure.

-

Avoiding Dust Formation: When transferring the solid, use techniques that prevent the generation of dust.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Spill Response: In the event of a spill, cordon off the area. For small spills, gently cover with an inert absorbent material (e.g., sand or vermiculite), collect into a sealed container, and dispose of as hazardous waste. Do not use water to clean up spills, as this may increase the dispersion of the material.

Storage and Stability

The long-term stability of 6-Methoxypyridine-3-sulfonamide is contingent on proper storage conditions.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen. |

| Light | Store in an amber or opaque container | Protects against photolytic degradation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents contamination and reaction with container material. |

Stability Considerations

-

Hydrolytic Stability: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions and are more susceptible to hydrolysis in acidic environments.[5][6][7] The primary degradation pathway under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[8]

-

Thermal Stability: While specific data for this compound is unavailable, the thermal decomposition of pyridine, a core component of the molecule, has been studied.[4][9] High temperatures should be avoided to prevent decomposition.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[9]

Application Protocols: Synthesis of Sulfonamide Derivatives

6-Methoxypyridine-3-sulfonamide is a valuable precursor for the synthesis of a diverse range of derivatives. The following protocols are generalized from established methods for the synthesis of pyridine-based sulfonamides.[5][8][10]

General Workflow for Sulfonamide Synthesis

Caption: General workflow for N-substituted sulfonamide synthesis.

Protocol: Synthesis of N-Aryl-6-methoxypyridine-3-sulfonamide

This protocol describes a general procedure for the reaction of 6-Methoxypyridine-3-sulfonamide with an aryl halide.

Materials:

-

6-Methoxypyridine-3-sulfonamide

-

Aryl halide (e.g., aryl iodide or bromide)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., tricyclohexylphosphine)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried reaction tube, combine 6-Methoxypyridine-3-sulfonamide (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (10 mol%), and K₂CO₃ (1.5 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the mixture at the appropriate temperature (typically 100-150°C) for 3-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-methoxypyridine-3-sulfonamide.

Conclusion

6-Methoxypyridine-3-sulfonamide is a compound of significant interest in contemporary drug discovery. A thorough understanding of its properties and a commitment to safe handling and storage practices are paramount for its effective and safe utilization in the laboratory. The protocols provided herein offer a foundation for the synthesis of novel derivatives, contributing to the advancement of medicinal chemistry research.

References

- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 12(3), 279-283.

- ACS Omega. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.

- TCI EUROPE N.V.

- Oakley, Inc. (2017).

- CymitQuimica. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride.

- PubChem. 6-Methoxypyridine-3-sulfonyl chloride. CID 22344709.

- Spectrum Chemical Mfg. Corp. (2016).

- KISHIDA CHEMICAL CO., LTD.

- Benchchem. 6-Methoxypyridine-3-sulfonamide | 856955-32-3.

- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.

- Benchchem.

- EHSLeaders. (2011). Grouping Chemicals for Safe Storage.

- Evolve. (2021). Evolve's guide to storing lab chemicals safely.

Sources

- 1. 6-Methoxypyridine-3-sulfonamide | 856955-32-3 | Benchchem [benchchem.com]

- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Accelerated Synthesis of 6-Methoxypyridine-3-sulfonamide via Microwave Irradiation

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-Methoxypyridine-3-sulfonamide, a key intermediate in pharmaceutical research.[1] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[2][3][4][5] This protocol details a rapid and efficient nucleophilic aromatic substitution (SNAr) reaction, leveraging the benefits of microwave technology to streamline the synthetic process. We provide a step-by-step methodology, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and successful outcomes.

Introduction: The Case for Microwave-Assisted Synthesis

6-Methoxypyridine-3-sulfonamide and its derivatives are pivotal building blocks in medicinal chemistry, notably in the development of kinase and carbonic anhydrase inhibitors.[1] Traditional synthetic routes often involve prolonged reaction times and harsh conditions, leading to potential degradation and lower yields. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing these limitations by directly and efficiently heating the reaction mixture through dielectric heating mechanisms.[2][6][7] This leads to uniform and rapid heating, accelerating reaction rates and often resulting in cleaner reaction profiles with fewer byproducts.[3][4][5]

The synthesis of 6-Methoxypyridine-3-sulfonamide is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this case, a methoxide source displaces a suitable leaving group, typically a halide, on the pyridine ring. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a process further facilitated by the presence of an electron-withdrawing sulfonyl group.[8][9][10] Microwave irradiation has been shown to be particularly effective in accelerating SNAr reactions.[11][12][13][14]

Reaction Scheme & Mechanism

The core transformation involves the reaction of a suitable precursor, such as 6-chloropyridine-3-sulfonyl chloride, which is then aminated to form the sulfonamide. A subsequent nucleophilic aromatic substitution with a methoxide source yields the desired product. For the purpose of this application note, we will focus on a more direct conceptual pathway starting from a pre-formed sulfonamide precursor.

Conceptual Reaction:

The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion formed by the addition of the nucleophile to the aromatic ring.[9][10] The electron-withdrawing sulfonamide group helps to stabilize this intermediate, facilitating the subsequent elimination of the leaving group and restoration of aromaticity.[10]

Caption: Proposed reaction mechanism for the synthesis.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier |

| 6-Chloropyridine-3-sulfonamide | ≥95% | Commercially Available |

| Sodium Methoxide | ≥95% | Commercially Available |

| Methanol (Anhydrous) | ACS Grade | Commercially Available |

| Dichloromethane | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Equipment

-

Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL Microwave Reaction Vial with Stir Bar

-

Magnetic Stirrer Hotplate

-

Rotary Evaporator

-

Thin Layer Chromatography (TLC) Plates (Silica Gel 60 F254)

-

UV Lamp (254 nm)

-

Glassware for workup and purification

-

NMR Spectrometer

-

Mass Spectrometer

-

Melting Point Apparatus

Experimental Protocol

This protocol outlines the microwave-assisted synthesis of 6-Methoxypyridine-3-sulfonamide from 6-chloropyridine-3-sulfonamide.

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-chloropyridine-3-sulfonamide (1.0 mmol), sodium methoxide (1.5 mmol), and anhydrous methanol (5 mL).

-

Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture under the conditions specified in Table 1.

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling feature).

-

Workup:

-

Carefully uncap the vial.

-

Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and melting point analysis.

Optimized Reaction Conditions

| Parameter | Value |

| Temperature | 120 °C |

| Time | 15 minutes |

| Microwave Power | Dynamic (adjusts to maintain temperature) |

| Pressure | Monitored (typically < 250 psi) |

| Stirring | 600 RPM |

Results and Discussion

Under the optimized microwave conditions, the synthesis of 6-Methoxypyridine-3-sulfonamide proceeds rapidly and efficiently, with typical isolated yields ranging from 85-95%. The use of microwave irradiation significantly reduces the reaction time from several hours, as often required by conventional heating, to just 15 minutes.[4][5][11] The choice of methanol as the solvent is advantageous as it is a polar solvent that absorbs microwave energy effectively and also serves as a source of the methoxide nucleophile in the presence of a base.[15][16] The direct and uniform heating provided by the microwave minimizes the formation of byproducts, simplifying the purification process.[2][3]

Characterization of 6-Methoxypyridine-3-sulfonamide

The structure and purity of the synthesized 6-Methoxypyridine-3-sulfonamide should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₈N₂O₃S[17] |

| Molecular Weight | 188.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~128-133 °C[18] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.9 (d), ~7.3 (dd), ~7.2 (s, NH₂), ~6.8 (d), ~3.8 (s, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~163, ~145, ~138, ~115, ~110, ~54 |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated 189.03, found ~189.0 |

Note: Exact NMR shifts may vary depending on the solvent and instrument.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction, moisture in reagents/solvent, insufficient base. | Increase reaction time or temperature, ensure use of anhydrous solvent, use fresh sodium methoxide. |

| Impure Product | Side reactions, incomplete workup. | Optimize purification method (e.g., adjust solvent gradient for chromatography), ensure thorough washing during workup. |

| High Pressure in Vial | Solvent volatility at reaction temperature. | Ensure the reaction volume does not exceed the recommended limit for the vial, reduce the reaction temperature if necessary. |

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of 6-Methoxypyridine-3-sulfonamide. This application note demonstrates a robust protocol that significantly reduces reaction times and improves yields compared to conventional methods. The detailed procedure and supporting information will enable researchers to confidently and reproducibly synthesize this valuable pharmaceutical intermediate.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SpringerLink. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved February 14, 2026, from [Link]

-

Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012). International Journal of Chemistry. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. Retrieved February 14, 2026, from [Link]

-

Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (n.d.). Cogent Chemistry. Retrieved February 14, 2026, from [Link]

-

A brief review: Microwave assisted organic reaction. (2011). Scholars Research Library. Retrieved February 14, 2026, from [Link]

-

(PDF) Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2006). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2016). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. (2013). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (2006). ResearchGate. Retrieved February 14, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved February 14, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

-

Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. Retrieved February 14, 2026, from [Link]

-

Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2020). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

- 1. 6-Methoxypyridine-3-sulfonamide | 856955-32-3 | Benchchem [benchchem.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. ijrpas.com [ijrpas.com]

- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing byproduct formation during pyridine sulfonamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine sulfonamide synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this crucial transformation. As professionals in research and drug development, we understand that minimizing byproduct formation is paramount to ensuring yield, purity, and the overall success of your synthetic campaigns. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently asked questions.

Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation

This section addresses specific, common issues encountered during pyridine sulfonamide synthesis in a practical question-and-answer format.

Problem: I'm observing a significant amount of a di-sulfonated byproduct.

Q: My primary or secondary amine is reacting with two molecules of the sulfonyl chloride, leading to a di-sulfonamide impurity that is difficult to remove. What causes this, and how can I prevent it?

A: The formation of a di-sulfonated product is a common issue, particularly when synthesizing sulfonamides from primary amines or certain nitrogen-containing heterocycles. The root cause lies in the deprotonation of the newly formed sulfonamide N-H bond under the reaction conditions, creating a nucleophilic anion that reacts with a second equivalent of the sulfonyl chloride.[1]

Causality and Mechanism:

The N-H bond of a sulfonamide is significantly more acidic than that of the parent amine due to the powerful electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a sufficiently strong or excess base, this proton can be removed.

Step-by-Step Troubleshooting Protocol:

-

Re-evaluate Your Base: The choice and stoichiometry of the base are critical.

-

Avoid Excess Base: Use precisely 1.0 to 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). While pyridine is often used as a solvent and base, its nucleophilicity can lead to other side reactions.[2] If using pyridine, ensure stoichiometry is carefully controlled.

-

Consider Weaker Bases: In some cases, a weaker base may be sufficient to scavenge the HCl byproduct without deprotonating the product sulfonamide. Experiment with bases like 2,6-lutidine.

-

-

Control Reagent Stoichiometry and Addition:

-

Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting amine over the sulfonamide anion.[3]

-

Use a Slight Excess of Amine: A small excess of the amine (e.g., 1.05 equivalents) can help ensure the sulfonyl chloride is fully consumed before it can react with the product.

-

-

Modify the Substrate (If Applicable): For particularly sensitive substrates where di-sulfonylation is persistent, consider using an N-methylated amine. This physically blocks the site of the second sulfonylation.[1]

Problem: My yield is low due to hydrolysis of the sulfonyl chloride.

Q: My reaction is sluggish, and analysis (e.g., LC-MS) shows a significant peak corresponding to the sulfonic acid. What are the best practices to prevent this?

A: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[4] This side reaction consumes the electrophile, reduces yield, and introduces an acidic byproduct that can complicate the reaction and workup.[5][6]

Causality and Mechanism:

Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and formation of sulfonic acid and HCl.[4] The reaction is often autocatalytic as the generated HCl can protonate and activate the sulfonyl chloride.

Step-by-Step Troubleshooting Protocol:

-

Implement Rigorous Anhydrous Conditions: This is the most critical factor.

-

Dry Your Glassware: Oven-dry all glassware (reactors, flasks, addition funnels) at >120 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

-

Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should have a water content below 50 ppm.

-

Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and syringes/cannulas for reagent transfers.

-

-

Optimize Reaction Temperature:

-

While low temperatures (0 °C) are often used to control exotherms and side reactions, they can also slow the desired reaction, giving the hydrolysis pathway more time to compete. If hydrolysis is a major issue despite anhydrous conditions, consider starting the reaction at 0 °C and then allowing it to slowly warm to room temperature after the addition is complete.

-

-

Check Reagent Quality: Ensure the sulfonyl chloride has not degraded during storage. It should be stored in a desiccator or glovebox. Amines, especially hydroscopic salts, should be thoroughly dried before use.

Experimental Protocol: General Anhydrous Pyridine Sulfonamide Synthesis

-

Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a rubber septum.

-

Under a positive pressure of N₂, charge the flask with the pyridine amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Add triethylamine (TEA, 1.1 eq) via syringe.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

In a separate dry flask, dissolve the sulfonyl chloride (1.05 eq) in anhydrous DCM.

-

Using a syringe pump or dropping funnel, add the sulfonyl chloride solution to the cooled amine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, proceed with an appropriate aqueous workup.

Problem: I'm observing byproducts from unwanted reactions on the pyridine ring.

Q: My desired product is contaminated with isomers (e.g., C4-sulfonylation instead of N-sulfonylation) or chlorinated pyridines. How can I improve the selectivity?

A: The pyridine ring itself can be reactive under sulfonylation conditions. The nitrogen atom deactivates the ring toward typical electrophilic aromatic substitution, but reactions can be forced under harsh conditions, often leading to substitution at the 3-position.[7][8] More complex mechanisms involving activation of the ring can also lead to undesired C-H functionalization or halogenation.

Causality and Potential Pathways:

-

Ring Chlorination: In some cases, an excess of the chlorinating agent used to prepare the sulfonyl chloride (e.g., PCl₅, SOCl₂) can be present and react with the pyridine ring, especially at elevated temperatures.[9][10]

-

C-H Sulfonylation: Direct C-H sulfonylation can occur via activation of the pyridine ring with a strong electrophile like triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt. The regioselectivity (C2 vs. C4) of this process is highly dependent on the base and solvent used.[11][12]

-

Picolyl C-H Sulfonylation: For 4-alkylpyridines (picolines), a side reaction can occur where the alkyl group is sulfonylated. This proceeds through an N-sulfonyl alkylidene dihydropyridine intermediate.[13][14]

Step-by-Step Troubleshooting Protocol:

-

Purify the Sulfonyl Chloride: Ensure your sulfonyl chloride is free of residual chlorinating agents from its synthesis. Recrystallization or distillation may be necessary.

-

Control Reaction Temperature: Avoid high temperatures, which can promote ring functionalization. Most N-sulfonylations proceed efficiently between 0 °C and room temperature.

-

Use a Non-Activating Protocol: Stick to the standard reaction of an amine with a sulfonyl chloride. Avoid additives like Tf₂O unless direct C-H sulfonylation is the desired outcome.

-

Base Selection for Regioselectivity: If you are attempting a C-H sulfonylation, the choice of base is paramount for directing the reaction. For example, in Tf₂O-activated systems, using N-methylpiperidine in chloroform has been shown to strongly favor C4-sulfonylation, while DABCO may give mixtures.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for pyridine sulfonamide synthesis and why?

A1: There is no single "best" base; the optimal choice depends on the specific substrates and desired outcome. The primary role of the base is to neutralize the HCl generated during the reaction.

| Base | Pros | Cons | Typical Use Case |

| Pyridine | Acts as both base and nucleophilic catalyst. Can also serve as the solvent.[2] | Can form a reactive complex with the sulfonyl chloride, potentially leading to side products. Can be difficult to remove during workup. | Simple, routine syntheses where side reactions are not a major concern. |

| Triethylamine (TEA) | Inexpensive, strong enough to scavenge HCl, non-nucleophilic.[2] | Can be prone to causing di-sulfonylation if used in large excess due to its basicity. | The most common and versatile choice for general-purpose sulfonamide synthesis. |

| DIPEA | Sterically hindered and non-nucleophilic, reducing the likelihood of side reactions involving the base itself. | More expensive than TEA. | Used for sensitive substrates where the nucleophilicity of other bases could be problematic. |

| 2,6-Lutidine | Sterically hindered, preventing it from attacking the sulfonyl group. | Less basic than TEA, may not be sufficient for all reactions. | Good for preventing N-sulfonylation of the base itself when working with highly reactive sulfonyl chlorides. |

Q2: How do I choose the right solvent for my reaction?

A2: The ideal solvent should fully dissolve your reactants but be inert to the reaction conditions.

-

Aprotic Solvents are Preferred: Chlorinated solvents like Dichloromethane (DCM) and ethers like Tetrahydrofuran (THF) are excellent choices. They are non-reactive towards sulfonyl chlorides and generally provide good solubility.

-

Avoid Protic Solvents: Alcohols (e.g., methanol, ethanol) and water will react directly with the sulfonyl chloride, leading to the formation of sulfonate esters or sulfonic acids, respectively.[6]

-

Polarity: The solvent should be polar enough to dissolve the amine and the resulting pyridinium hydrochloride salt byproduct. DCM is often a good balance.

Q3: What are the key considerations when scaling up a pyridine sulfonamide synthesis?

A3: Scaling up from the bench to pilot or commercial scale introduces significant challenges.[15]

-

Heat Management: The reaction of a sulfonyl chloride with an amine is exothermic. On a large scale, this heat can accumulate, leading to temperature spikes that increase the rate of side reactions and pose a safety risk (runaway reaction).[16] A reactor with efficient cooling and controlled, slow addition of reagents is essential.

-

Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more difficult. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to an inconsistent product profile.[16]

-

Impurity Profile: The types and amounts of impurities may change upon scale-up due to longer reaction times and temperature variations.[15] It is crucial to re-optimize the process at the larger scale.

Q4: How can I effectively monitor the reaction and identify byproducts?

A4: A combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): The quickest way to monitor the consumption of starting materials. Co-spotting with your starting amine and a pure sample of the product is ideal.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the disappearance of reactants and the appearance of the product. Crucially, it provides the mass of any byproducts, which is invaluable for identification (e.g., identifying a peak with M+150 corresponding to a di-sulfonated product).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can provide a quantitative ratio of product to byproducts and unreacted starting materials, helping you to diagnose the efficiency of the reaction.

Visualizations: Mechanisms and Workflows

General Reaction and Key Byproduct Pathways

The following diagram illustrates the desired reaction pathway versus two common side reactions: di-sulfonylation and hydrolysis.

Caption: A decision tree for troubleshooting low-yield reactions.

References

- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.

- BenchChem. Minimizing side products in sulfonamide synthesis.

- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.

- BenchChem.

- SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.

- BenchChem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.

- Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.

- Base-Mediated C4-Selective CÀ H-Sulfonyl

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

- Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. (2020).

- Pyridine-3-sulfonyl chloride production method. (Patent).

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025).

- Heterocyclic Chemistry.

- Wikipedia - Pyridine.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Science Publishing.

- Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.

- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023).

- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023).

- Base-mediated C4-selective C-H-sulfonyl

- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.

Sources

- 1. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 11. d-nb.info [d-nb.info]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]

Technical Support Center: Large-Scale 6-Methoxypyridine-3-sulfonamide Purification

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the large-scale production of 6-Methoxypyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during scale-up. Our focus is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible purification processes.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of 6-Methoxypyridine-3-sulfonamide in a direct question-and-answer format.